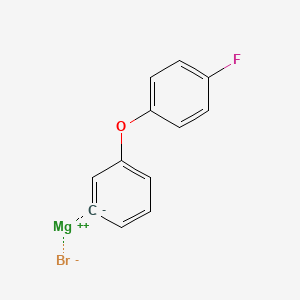
Magnesium;1-fluoro-4-(phenoxy)benzene;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Magnesium;1-fluoro-4-(phenoxy)benzene;bromide typically involves the reaction of 1-fluoro-4-(phenoxy)benzene with magnesium in the presence of an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
1-fluoro-4-(phenoxy)benzene+Mg→this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and maintaining strict control over reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;1-fluoro-4-(phenoxy)benzene;bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: Used in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halides: Can react with halides in the presence of a catalyst to form new carbon-carbon bonds.
Catalysts: Palladium or nickel catalysts are commonly used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Aryl Compounds: Formed from coupling reactions with halides.
Applications De Recherche Scientifique
Magnesium;1-fluoro-4-(phenoxy)benzene;bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form complex molecules.
Medicine: Can be used in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of Magnesium;1-fluoro-4-(phenoxy)benzene;bromide involves the formation of a carbon-magnesium bond, which imparts nucleophilic character to the carbon atom. This nucleophilic carbon can then attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic substrate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but lacks the fluoro and phenoxy substituents.
4-Fluorophenylmagnesium Bromide: Similar compound but without the phenoxy group.
Uniqueness
Magnesium;1-fluoro-4-(phenoxy)benzene;bromide is unique due to the presence of both fluoro and phenoxy groups, which can influence its reactivity and selectivity in chemical reactions. These substituents can also impart specific properties to the final products, making this compound valuable in the synthesis of specialized molecules.
Propriétés
Formule moléculaire |
C12H8BrFMgO |
|---|---|
Poids moléculaire |
291.40 g/mol |
Nom IUPAC |
magnesium;1-fluoro-4-(phenoxy)benzene;bromide |
InChI |
InChI=1S/C12H8FO.BrH.Mg/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;;/h1-2,4-9H;1H;/q-1;;+2/p-1 |
Clé InChI |
JYCMIDDJJPFYSS-UHFFFAOYSA-M |
SMILES canonique |
C1=C[C-]=CC(=C1)OC2=CC=C(C=C2)F.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


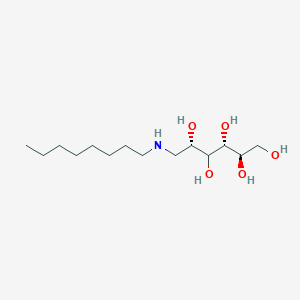
![(2S,5R)-6,6-dideuterio-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13412023.png)
![bis[3,5-bis(trifluoromethyl)phenyl]-[(1R)-1-[5-(2-dicyclohexylphosphanylphenyl)cyclopenta-1,3-dien-1-yl]ethyl]phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B13412031.png)

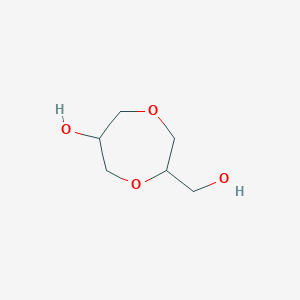
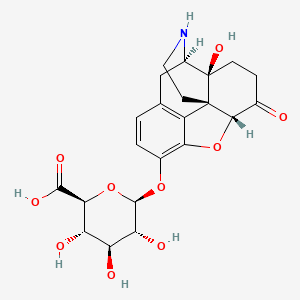
![Benzoyl chloride, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-](/img/structure/B13412060.png)
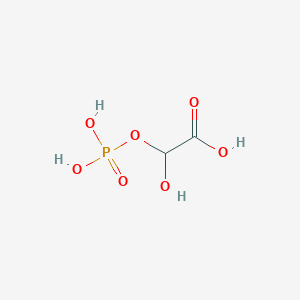
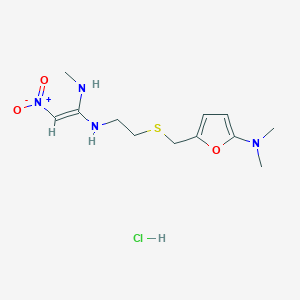
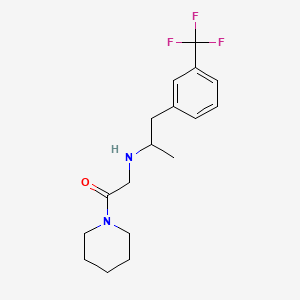
![(3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid](/img/structure/B13412074.png)

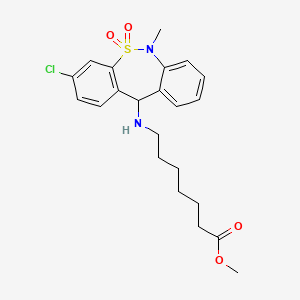
![2-(7-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13412087.png)
